molecular formula C11H11N3 B14455198 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole CAS No. 73725-52-7

1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole

Cat. No.: B14455198
CAS No.: 73725-52-7
M. Wt: 185.22 g/mol
InChI Key: XZCNYUZHXPMINR-UHFFFAOYSA-N
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Description

1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenylprop-2-en-1-yl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylprop-2-en-1-yl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from this reaction are the reduced derivatives of the original compound.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed are substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial and fungal strains.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and antiviral properties.

    Industry: In the industrial sector, 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Comparison with Similar Compounds

1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole: This compound shares a similar phenylprop-2-en-1-yl group but has a benzimidazole ring instead of a triazole ring. It exhibits different chemical and biological properties due to the structural differences.

    1-(2-Phenylprop-2-en-1-yl)pyrrolidine-2-thione: This compound contains a pyrrolidine-2-thione ring and has been studied for its enaminone properties. It differs in its reactivity and applications compared to the triazole derivative.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

73725-52-7

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-phenylprop-2-enyl)-1,2,4-triazole

InChI

InChI=1S/C11H11N3/c1-10(7-14-9-12-8-13-14)11-5-3-2-4-6-11/h2-6,8-9H,1,7H2

InChI Key

XZCNYUZHXPMINR-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC=N1)C2=CC=CC=C2

Origin of Product

United States

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